REACTION_CXSMILES
|
CN(CC(O)C)CC(O)C.C(N(CCO)CCO)C.C(C(CN(C)C)(CO)CO)C.[C:31]([N:36]([CH2:41][CH:42]([OH:44])[CH3:43])[CH2:37][CH:38]([OH:40])[CH3:39])([CH2:34]C)([CH3:33])[CH3:32].C1(N(CCO)CCO)CCCCC1>>[C:31]([N:36]([CH2:37][CH:38]([OH:40])[CH3:39])[CH2:41][CH:42]([OH:44])[CH3:43])([CH3:33])([CH3:34])[CH3:32]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CC(C)O)CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CCO)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CO)(CO)CN(C)C
|
Name
|
4-tertiary-pentyl-4-azaheptane-2,6-diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)N(CC(C)O)CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N(CCO)CCO
|
Name
|
3-tert-butylmethyl-3-azapentandiol 1,5, 3-tert.-pentyl-3-aza-pentandiol-1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)N(CC(C)O)CC(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |